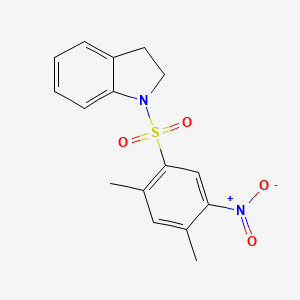

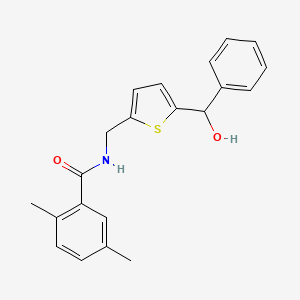

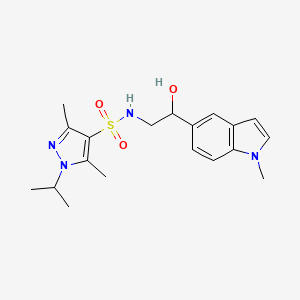

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline” is a versatile chemical compound used in scientific research. It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Aplicaciones Científicas De Investigación

Kinetic Resolution and Synthesis

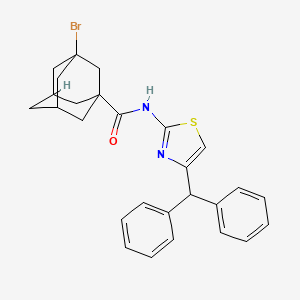

Kinetic Resolution of 2-Substituted Indolines : A study demonstrated the first catalytic kinetic resolution by N-sulfonylation of 2-substituted indolines using an atropisomeric 4-dimethylaminopyridine-N-oxide (4-DMAP-N-oxide) organocatalyst. This process is significant for the stereodiscrimination and enables facile deprotection of the sulfonamide products, highlighting its utility in synthetic chemistry (Murray et al., 2017).

Antiviral Research

Indolyl Aryl Sulfones (IASs) as NNRTIs : Indolyl aryl sulfones have been developed from initial lead agents to potent classes of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with low nanomolar concentration inhibitory activities against wild-type HIV-1. This research is crucial for the development of new antiviral drugs, especially for resistant strains of HIV (Silvestri & Artico, 2005).

Organic Synthesis Enhancements

Pd(II)-Catalyzed meta-C-H Functionalization of Indolines : The development of meta-C-H olefination, arylation, and acetoxylation of indolines using a U-shaped template has been reported. This methodology enhances the synthetic utility of indolines by enabling selective functionalization, which is crucial for creating complex organic molecules (Yang et al., 2014).

Antimicrobial Activity

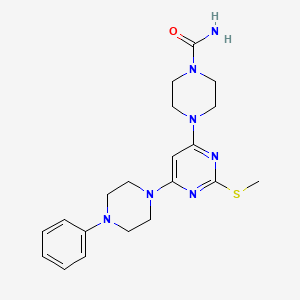

Sulfonamides and Carbamates of 3-fluoro-4-morpholinoaniline : A study on the synthesis of new sulfonamides and carbamates, derived from an important intermediate of the antibiotic drug linezolid, showed promising antimicrobial activity. This research contributes to the search for new antibacterial and antifungal agents with high efficacy (Janakiramudu et al., 2017).

Cancer Detection and Imaging

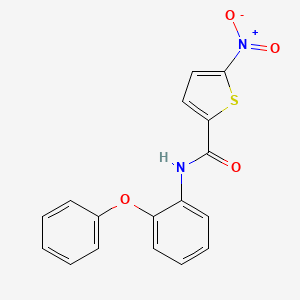

Water-Soluble Near-Infrared Dye for Cancer Detection : The synthesis of a novel water-soluble near-infrared dye, demonstrating a significant increase in quantum yield, shows potential applications in optical imaging for cancer detection. This innovation could lead to more effective and less invasive methods for diagnosing cancer (Pham, Medarova, & Moore, 2005).

Direcciones Futuras

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . With the deepening of research, drugs containing indole have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . Therefore, the future direction could involve further exploration of the therapeutic potential of “1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline” and other indole derivatives.

Mecanismo De Acción

Target of Action

The compound “1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline” is an indole derivative. Indole derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . .

Mode of Action

Indole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Indole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

1-(2,4-dimethyl-5-nitrophenyl)sulfonyl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11-9-12(2)16(10-15(11)18(19)20)23(21,22)17-8-7-13-5-3-4-6-14(13)17/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMMZTPJZDFLOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2695529.png)

![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695533.png)

![N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2695535.png)

![Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate](/img/structure/B2695540.png)

![4,6-Bis[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2695544.png)